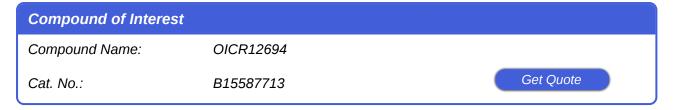


# OICR-12694: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

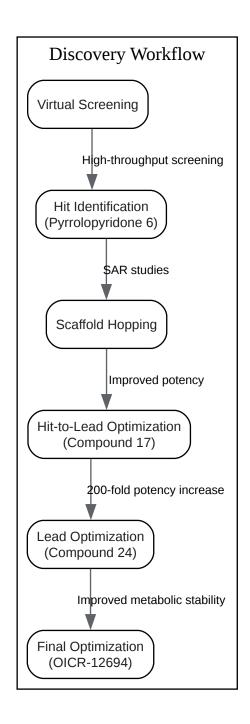
OICR-12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1] As an orally bioavailable agent, it represents a significant advancement in the pursuit of targeted therapies for BCL6-driven malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of OICR-12694, intended to serve as a comprehensive resource for researchers in oncology and medicinal chemistry.

## Discovery of OICR-12694

The discovery of OICR-12694 was a result of a systematic drug discovery campaign that began with a virtual screen to identify compounds capable of disrupting the critical protein-protein interaction between BCL6 and its corepressors.[1]

#### **Experimental Workflow for the Discovery of OICR-12694**





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Caption: A flowchart illustrating the key stages in the discovery of OICR-12694.

The initial virtual screen identified a pyrrolopyridone core (compound 6) with a modest binding affinity for the BCL6 BTB domain.[1] Subsequent structure-activity relationship (SAR) studies and scaffold hopping led to the identification of a more potent pyrrolopyrimidone analog, compound 17.[1] A significant breakthrough was achieved with the synthesis of compound 24,



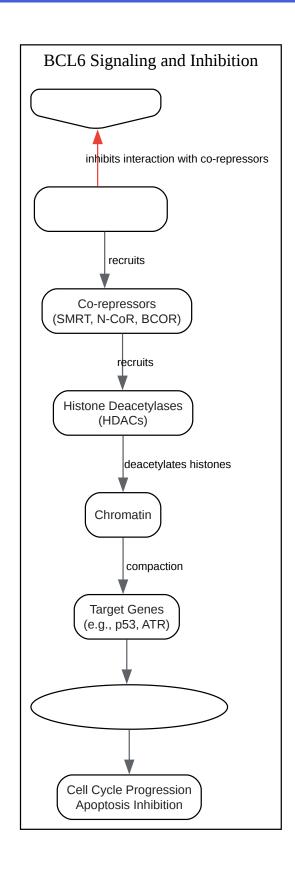
which incorporated 3-cyano and 4-hydroxy substituents on a phenyl ring, resulting in a 200-fold improvement in potency.[1] Further optimization focused on enhancing metabolic stability, culminating in the design and synthesis of OICR-12694 (compound 58).[1]

## BCL6 Signaling Pathway and Mechanism of Action of OICR-12694

BCL6 is a transcriptional repressor that plays a crucial role in the germinal center (GC) reaction and is frequently implicated in lymphomagenesis. It exerts its function by recruiting a complex of corepressor proteins, including SMRT, N-CoR, and BCOR, to the promoter regions of its target genes, leading to transcriptional silencing.

Simplified BCL6 Signaling Pathway in DLBCL





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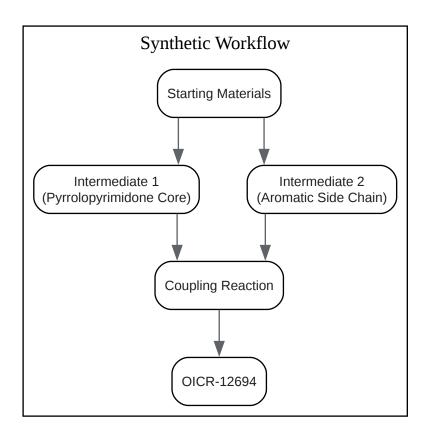
Caption: The mechanism of BCL6-mediated transcriptional repression and its inhibition by OICR-12694.

OICR-12694 functions by binding to the lateral groove of the BCL6 BTB domain, thereby preventing the recruitment of corepressor proteins. This disruption of the BCL6-corepressor complex leads to the reactivation of BCL6 target genes, which in turn induces cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

## **Synthesis of OICR-12694**

The synthesis of OICR-12694 is a multi-step process. A representative synthetic scheme is provided below. The detailed experimental procedures, including reagent quantities, reaction conditions, and characterization data, can be found in the supporting information of the primary publication.[1]

#### **General Synthetic Workflow**



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Caption: A high-level overview of the synthetic strategy for OICR-12694.

#### **Quantitative Data**

The following tables summarize the key quantitative data for OICR-12694 and its precursors.

**Table 1: In Vitro Activity of Key Compounds** 

Compound	BCL6 BTB Binding (KD, μM)	Cell Growth Inhibition (IC50, μΜ) - Karpas-422
6	282	> 50
17	21	35
24	0.054	1.2
OICR-12694 (58)	0.005	0.092

Data extracted from "Discovery of **OICR12694**: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor".[1]

Table 2: Pharmacokinetic Properties of OICR-12694

Species	Dose (mg/kg)	Route	T1/2 (h)	Cmax (ng/mL)	AUClast (ng·h/mL)	Bioavaila bility (%)
Mouse	5	IV	2.1	-	1860	-
Mouse	10	PO	3.4	1230	4680	88
Dog	2	IV	4.1	-	2340	-
Dog	5	PO	5.6	1450	9870	95

Data extracted from the supplementary information of "Discovery of **OICR12694**: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor".

### **Experimental Protocols**

Detailed experimental protocols for the synthesis of OICR-12694 and the biological assays used for its characterization are provided in the supplementary information of the primary



publication.[1] Researchers are directed to this resource for step-by-step instructions. The protocols include:

- General Synthetic Methods: Details on reagents, solvents, and analytical techniques.
- Synthesis of Intermediates and Final Compound: Step-by-step procedures with purification and characterization data (1H NMR, 13C NMR, HRMS).
- BCL6 BTB Protein Expression and Purification: Protocol for obtaining the recombinant protein for binding assays.
- Surface Plasmon Resonance (SPR) Assay: Method for determining the binding affinity (KD).
- Cell-Based Proliferation Assays: Protocol for measuring the anti-proliferative activity (IC50) in cancer cell lines.
- In Vivo Pharmacokinetic Studies: Detailed methodology for animal studies.

#### Conclusion

OICR-12694 is a promising preclinical candidate that has demonstrated potent and selective inhibition of BCL6, coupled with favorable pharmacokinetic properties.[1] The data and methodologies presented in this guide provide a comprehensive foundation for further investigation and development of BCL6 inhibitors as a potential therapeutic strategy for DLBCL and other BCL6-dependent cancers.

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#### References

 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



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